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molecular formula C12H28OSi B8633083 Silane, ethoxydimethyloctyl- CAS No. 87281-31-0

Silane, ethoxydimethyloctyl-

Cat. No. B8633083
M. Wt: 216.43 g/mol
InChI Key: MRXDJSZXCXOGCH-UHFFFAOYSA-N
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Patent
US06555678B1

Procedure details

An amount of 29.2 g of chlorodimethyloctylsilane, i.e. 0.14 mol, is gradually introduced over 2 h 30 into the reaction mixture. 75.4 g of absolute ethanol are added in order to prevent the mixture setting solid due to the formation of ammonium chloride crystals.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
75.4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:12])([CH3:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Cl-].[NH4+].[CH2:15]([OH:17])[CH3:16]>>[CH2:15]([O:17][Si:2]([CH3:12])([CH3:11])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
29.2 g
Type
reactant
Smiles
Cl[Si](CCCCCCCC)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
Quantity
75.4 g
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)O[Si](CCCCCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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